molecular formula C22H21N3O3S2 B2916639 N-benzyl-N-ethyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1326884-35-8

N-benzyl-N-ethyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2916639
CAS No.: 1326884-35-8
M. Wt: 439.55
InChI Key: DZSLHUUTZCFOCA-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thieno[3,2-d]pyrimidine core, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step often involves a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the thieno[3,2-d]pyrimidine core.

    Attachment of the sulfanylacetamide moiety: This can be done through a thiol-ene reaction or a similar coupling reaction.

    N-benzylation and N-ethylation: These steps involve the alkylation of the amine group using benzyl and ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and sulfanyl group can be oxidized under appropriate conditions.

    Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to an alcohol.

    Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl or aryl halides in the presence of a base.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structure and potential biological activities.

    Biological Studies: The compound can be used to study the interactions of thieno[3,2-d]pyrimidine derivatives with biological targets.

    Chemical Biology: It can serve as a probe to investigate cellular pathways and molecular mechanisms.

    Industrial Applications: The compound’s unique properties may find applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core may play a key role in binding to these targets, while the furan and sulfanylacetamide groups may modulate the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the same core structure and may have similar biological activities.

    Furan Derivatives: Compounds containing a furan ring may exhibit similar chemical reactivity.

    Sulfanylacetamide Derivatives: These compounds may have similar pharmacological properties.

Uniqueness

N-benzyl-N-ethyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

N-benzyl-N-ethyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the compound's synthesis, biological activity, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thieno[3,2-d]pyrimidine core and a furan moiety. Its molecular weight is approximately 415.6 g/mol . The structure can be represented as follows:

N benzyl N ethyl 2 Sulfanyl acetamide \text{N benzyl N ethyl 2 Sulfanyl acetamide }

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing thieno[3,2-d]pyrimidine derivatives. These compounds have shown significant activity against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF70.46Inhibition of cell proliferation
HCT1160.39Aurora-A kinase inhibition
HepG20.71Induction of apoptosis

The compound's mechanism appears to involve the inhibition of critical kinases involved in cell cycle regulation and apoptosis pathways .

Mechanistic Studies

In vitro studies have demonstrated that N-benzyl-N-ethyl-2-{[3-(furan-2-yl)methyl]-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl acetamide induces cell cycle arrest at the S phase. This was evidenced by flow cytometry analyses that showed an increase in the percentage of cells in this phase compared to controls .

Case Studies and Research Findings

  • Screening for Bioactivity : A comprehensive screening of drug libraries identified this compound as a potential candidate for further development due to its significant cytotoxic effects on cancer cell lines .
  • Structure–Activity Relationship (SAR) : Research into related thieno[3,2-d]pyrimidines has suggested that modifications to the ethyl and benzyl groups can enhance biological activity. For instance, derivatives with larger alkyl substitutions exhibited improved potency against specific cancer types .
  • Synergistic Effects : Studies have indicated that combining N-benzyl-N-ethyl derivatives with established chemotherapeutics may yield synergistic effects, enhancing overall efficacy while potentially reducing side effects .

Properties

IUPAC Name

N-benzyl-N-ethyl-2-[3-(furan-2-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-2-24(13-16-7-4-3-5-8-16)19(26)15-30-22-23-18-10-12-29-20(18)21(27)25(22)14-17-9-6-11-28-17/h3-12H,2,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSLHUUTZCFOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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